molecular formula C9H15NO B13601448 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile

Cat. No.: B13601448
M. Wt: 153.22 g/mol
InChI Key: NXZQRVBTNCLNOB-UHFFFAOYSA-N
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Description

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol This compound is a derivative of cyclobutane, featuring an isopropoxymethyl group and a carbonitrile group attached to the cyclobutane ring

Preparation Methods

The synthesis of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the isopropoxymethyl group. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The isopropoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The isopropoxymethyl group and the carbonitrile group play crucial roles in its reactivity and biological activity .

Comparison with Similar Compounds

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:

    Cyclobutanecarbonitrile: Lacks the isopropoxymethyl group, making it less versatile in certain applications.

    1-(Methoxymethyl)cyclobutane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, leading to different reactivity and applications.

    1-(Ethoxymethyl)cyclobutane-1-carbonitrile:

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(propan-2-yloxymethyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C9H15NO/c1-8(2)11-7-9(6-10)4-3-5-9/h8H,3-5,7H2,1-2H3

InChI Key

NXZQRVBTNCLNOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCC1)C#N

Origin of Product

United States

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